molecular formula C14H17NO3 B8271708 Fagaramide CAS No. 495-86-3

Fagaramide

Cat. No.: B8271708
CAS No.: 495-86-3
M. Wt: 247.29 g/mol
InChI Key: WKWYNAMJWDRHBP-GQCTYLIASA-N
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Description

Fagaramide is a naturally occurring compound found in various species of Zanthoxylum plants . It has been investigated for various biological effects due to its relatively simple structure and ease of synthesis . The molecular formula of this compound is C14H17NO3 .


Synthesis Analysis

The synthesis of this compound was achieved by Knoevenagel condensation using maleic acid and piperonal, followed by peptide coupling with isobutyl amine . This synthetic platform has been used as a starting material for the elaboration of a chemical library of 28 analogs of trans-Fagaramide .


Molecular Structure Analysis

This compound has a molecular formula of C14H17NO3 . Its average mass is 247.290 Da and its monoisotopic mass is 247.120850 Da .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s known that this compound and its analogs have been synthesized for various biological investigations .


Physical and Chemical Properties Analysis

This compound has a molecular formula of C14H17NO3 . Its average mass is 247.290 Da and its monoisotopic mass is 247.120850 Da .

Safety and Hazards

Fagaramide is toxic to aquatic life with long-lasting effects . It’s advised to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant .

Future Directions

While specific future directions for Fagaramide research are not detailed in the search results, it’s known that this compound and its analogs have been investigated for various biological effects . This suggests that there may be ongoing research into its potential applications.

Properties

CAS No.

495-86-3

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide

InChI

InChI=1S/C14H17NO3/c1-10(2)8-15-14(16)6-4-11-3-5-12-13(7-11)18-9-17-12/h3-7,10H,8-9H2,1-2H3,(H,15,16)/b6-4+

InChI Key

WKWYNAMJWDRHBP-GQCTYLIASA-N

Isomeric SMILES

CC(C)CNC(=O)/C=C/C1=CC2=C(C=C1)OCO2

SMILES

CC(C)CNC(=O)C=CC1=CC2=C(C=C1)OCO2

Canonical SMILES

CC(C)CNC(=O)C=CC1=CC2=C(C=C1)OCO2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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